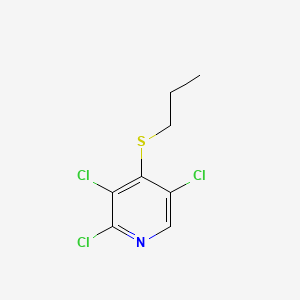
2,3,5-Trichloro-4-(propylthio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trichloro-4-(propylthio)pyridine is an organic compound with the molecular formula C8H8Cl3NS. It is a colorless to pale yellow liquid or solid at room temperature and has a pungent odor. This compound is known for its applications in various fields, including agriculture, where it is used as an intermediate in the synthesis of pesticides .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-4-(propylthio)pyridine typically involves the reaction of 2,3,5-trichloropyridine with a propylthiol reagent. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
2,3,5-Trichloropyridine+Propylthiol→this compound
The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反応の分析
Types of Reactions
2,3,5-Trichloro-4-(propylthio)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove chlorine atoms or modify the propylthio group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include derivatives with different substituents replacing the chlorine atoms.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dechlorinated compounds and modified thioethers.
科学的研究の応用
2,3,5-Trichloro-4-(propylthio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of pesticides and other agrochemicals.
作用機序
The mechanism of action of 2,3,5-Trichloro-4-(propylthio)pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,3,5-Trichloropyridine: A precursor in the synthesis of 2,3,5-Trichloro-4-(propylthio)pyridine.
2,3,5-Trichloro-4-(methylthio)pyridine: Similar structure but with a methylthio group instead of a propylthio group.
2,3,5-Trichloro-4-(ethylthio)pyridine: Similar structure but with an ethylthio group instead of a propylthio group.
Uniqueness
This compound is unique due to its specific propylthio substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
60613-17-4 |
|---|---|
分子式 |
C8H8Cl3NS |
分子量 |
256.6 g/mol |
IUPAC名 |
2,3,5-trichloro-4-propylsulfanylpyridine |
InChI |
InChI=1S/C8H8Cl3NS/c1-2-3-13-7-5(9)4-12-8(11)6(7)10/h4H,2-3H2,1H3 |
InChIキー |
AJXXZBRIJJPKSB-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=C(C(=NC=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


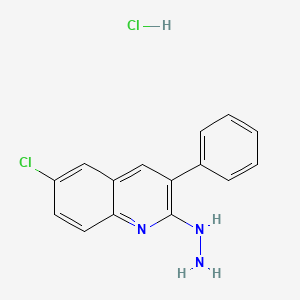

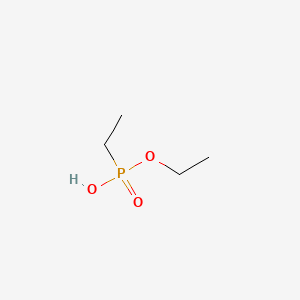
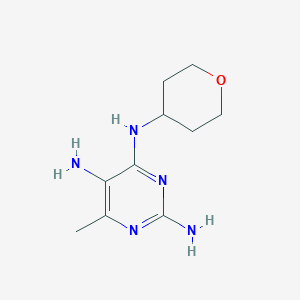
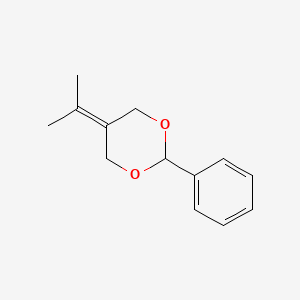

![1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole](/img/structure/B13751972.png)
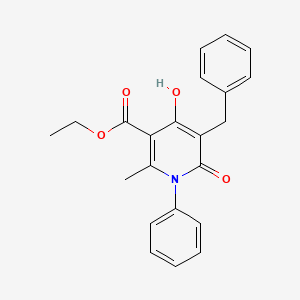
![2-{[(Benzyloxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B13751986.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one](/img/structure/B13751988.png)
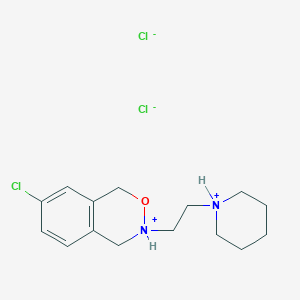
![6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13751995.png)
![1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, ar'-(1-methylethyl)[1,1'-biphenyl]-4-yl ester](/img/structure/B13752002.png)

